Fthalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Pesticide Quantification

Specific Scientific Field: This application falls under the field of Agricultural Chemistry.

Summary of the Application: Fthalide is used as a pesticide in agriculture, particularly in rice cultivation. It is crucial to quantify the amount of pesticide residue in agricultural products for safety reasons .

Methods of Application or Experimental Procedures: The method used to quantify Fthalide in unpolished rice flour is Liquid Chromatography-Dopant-Assisted Atmospheric Pressure Photoionization-Mass Spectrometry (LC-DA-APPI-MS) . This method is effective for analyzing nonpolar and low-molecular-mass compounds .

Application in Synthesis of Biologically Active Natural Products

Specific Scientific Field: This application falls under the field of Organic Chemistry and Pharmaceutical Sciences.

Summary of the Application: 3-substituted phthalides, including Fthalide, play a vital role in the development of important biologically active natural products . These compounds exhibit fascinating biological activity .

Methods of Application or Experimental Procedures: Recent advancements in synthetic methodologies have enabled the synthesis of racemic and chiral 3-substituted phthalides . These new approaches are essential for developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Results or Outcomes: The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed . These newer approaches have led to the development of more efficient strategies for the synthesis of phthalide-based natural products .

Application in Fragrance Industry

Specific Scientific Field: This application falls under the field of Industrial Chemistry and Perfumery.

Summary of the Application: Fthalide is known for its unique odor and is used in the fragrance industry . It was first identified as the odor constituent of the essential oil of celery (Apium graveolens) .

Methods of Application or Experimental Procedures: Fthalide is extracted from natural sources like celery or synthesized in the lab. It is then used as a component in the formulation of various fragrances .

Results or Outcomes: The use of Fthalide has contributed to the development of a wide range of fragrances with a unique scent profile .

Application in Biological Activity

Specific Scientific Field: This application falls under the field of Pharmacology and Medicinal Chemistry.

Summary of the Application: Many of the naturally occurring phthalides, including Fthalide, display different biological activities including antibacterial, antifungal, insecticidal, cytotoxic, and anti-inflammatory effects .

Methods of Application or Experimental Procedures: Fthalide is used as a precursor in the synthesis of various biologically active compounds. These compounds are then tested for their biological activity using various in vitro and in vivo models .

Results or Outcomes: The compounds derived from Fthalide have shown promising results in various biological assays, indicating their potential for therapeutic applications .

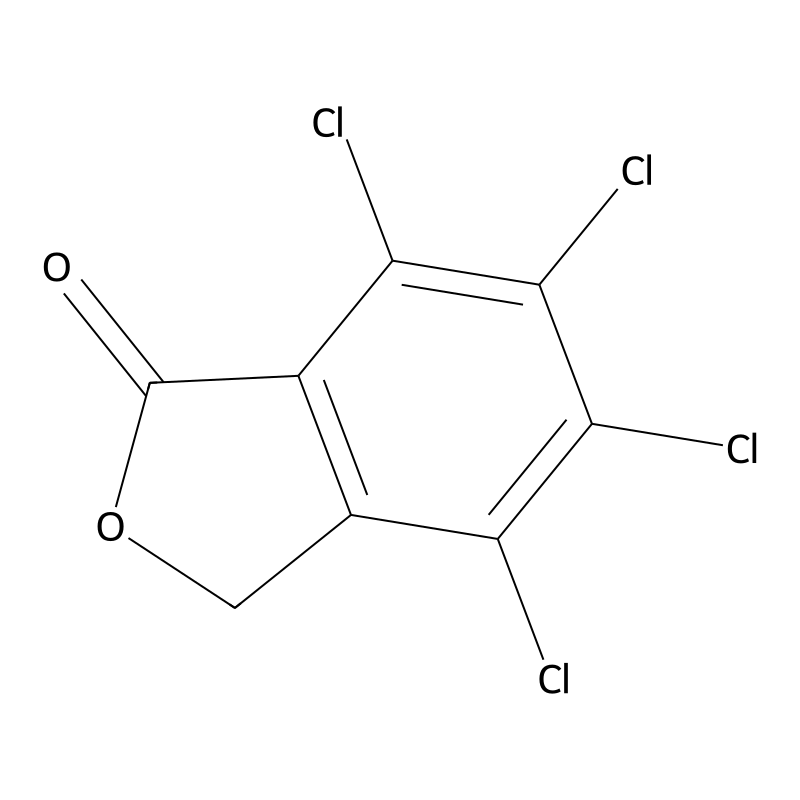

Phthalide is an organic compound characterized by the molecular formula C8H6O2. It appears as a white solid and is recognized as the simplest benzo lactone. Phthalide is derived from hydroxymethylbenzoic acid and is structurally defined as a gamma-lactone, specifically 2-benzofuran-1(3H)-one, where the hydrogens at position one are substituted by an oxo group . This compound is notable for its presence in various natural products and synthetic derivatives, which include dyes, fungicides, and essential oils .

The following reactions are notable:

- Decarboxylation: Phthalide-3-carboxylic acid can be decarboxylated to yield phthalide when treated with isoquinoline or similar compounds.

- Michael Addition: Phthalide can react with methyl crotonate to form adducts, showcasing its potential as a reactive intermediate in synthetic pathways .

Phthalide exhibits various biological activities, particularly in pharmacology. Research indicates that phthalides may influence metabolic pathways, such as conjugation with glutathione and other metabolites . Some derivatives of phthalide have been studied for their potential antiviral properties and effects on cellular signaling pathways like the JAK-STAT pathway .

The biological implications of phthalides extend to their roles in traditional medicine, where they are often associated with anti-inflammatory and antioxidant properties.

Phthalide can be synthesized through several methods, including:

- Direct Synthesis: Utilizing hydroxymethylbenzoic acid as a precursor.

- Cyclization Reactions: Employing various cyclization techniques to form the lactone structure from suitable starting materials.

- Phthalide Annulation Chemistry: A method that has been developed for synthesizing more complex derivatives efficiently .

These methods highlight the compound's accessibility for research and industrial applications.

Phthalide finds applications across multiple fields:

- Dyes: It serves as a precursor for synthesizing dyes such as phenolphthalein.

- Fungicides: Certain derivatives are utilized in agricultural chemistry for their antifungal properties.

- Natural Oils: Phthalide is present in essential oils, contributing to their aromatic properties and potential health benefits .

Studies on phthalide interactions reveal its reactivity with various biological molecules. For instance, phthalides have been shown to interact with glutathione and other conjugating agents during metabolism, which can influence their pharmacokinetics and pharmacodynamics . Moreover, research into its interactions with cellular pathways has uncovered potential therapeutic targets for diseases influenced by oxidative stress and inflammation.

Phthalide shares structural characteristics with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Phenolphthalein | C20H14O4 | A well-known pH indicator derived from phthalide. |

| Butylphthalide | C12H14O2 | An oil component with potential health benefits. |

| Tetrachlorophthalide | C8Cl4O2 | A chlorinated derivative used as a fungicide. |

Uniqueness of Phthalide: While sharing similarities with these compounds, phthalide's simplicity as the basic benzo lactone allows it to serve as a fundamental building block in organic synthesis. Its ability to undergo diverse

Fthalide, a tetrachlorinated lactone compound with significant commercial importance, is primarily synthesized through several established industrial pathways. The most prevalent commercial synthesis route involves the direct chlorination of phthalic anhydride in the presence of specialized solvents and catalysts [1] [2] [3]. This process operates under controlled temperature conditions ranging from 30 to 260 degrees Celsius, with optimal yields typically achieved between 120 to 140 degrees Celsius [4] [5].

The vapor-phase chlorination process represents one of the major industrial approaches, utilizing phthalic anhydride as the starting material in combination with chlorine gas [3] [6]. This method requires careful temperature management and precise chlorine flow rates to achieve consistent product quality. Industrial facilities typically employ continuous reactors with sophisticated temperature control systems to maintain optimal reaction conditions [2] [7].

An alternative liquid-phase process has gained prominence in modern industrial applications due to its superior selectivity and reduced byproduct formation [7] [6]. This approach utilizes chlorosulfonic acid as the primary solvent medium, with iodine or iodine chlorides serving as catalytic promoters [2] [7]. The liquid-phase method produces significantly fewer unwanted byproducts such as hexachlorobenzene compared to vapor-phase alternatives, resulting in higher product purity and simplified downstream processing [7] [6].

Large-scale manufacturing facilities typically process batches ranging from several hundred kilograms to multiple tonnes per production cycle [8] [9]. The industrial synthesis requires specialized equipment capable of handling corrosive chlorine gas and maintaining precise temperature control across extended reaction periods [10] [4]. Modern production facilities incorporate advanced process control systems that monitor reaction parameters in real-time to optimize yield and product quality [7] [9].

Tetrachlorophthalic Anhydride as Precursor

Tetrachlorophthalic anhydride serves as a critical precursor in specialized fthalide synthesis routes, particularly for high-purity applications requiring precise molecular control [1] [11] [12]. This compound, with the molecular formula C₈Cl₄O₃, presents unique advantages as a starting material due to its well-defined structure and commercial availability [1] [13].

The hydrolysis and reduction pathway utilizing tetrachlorophthalic anhydride begins with controlled hydrolysis under alkaline conditions [12]. Sodium hydroxide solutions at concentrations of approximately 10 percent by weight are employed to effect the initial ring-opening reaction [12]. The process typically requires elevated temperatures around 60 degrees Celsius and reaction times extending 3 to 4 hours to achieve complete conversion [12].

Following hydrolysis, zinc powder reduction represents the key transformation step in converting the intermediate products to fthalide [12]. Metallic zinc, typically in quantities of 1.5 to 2.0 molar equivalents relative to the starting anhydride, facilitates the reduction under controlled conditions [12]. The reduction process generates hydrogen chloride as a byproduct, necessitating appropriate neutralization and recovery systems [12].

Quality specifications for tetrachlorophthalic anhydride precursors are particularly stringent, with industrial grades requiring minimum purity levels of 98 percent [13] [14]. Contamination by hexachlorobenzene must be maintained below 100 parts per million to prevent downstream product quality issues [7] [14]. Advanced purification techniques, including recrystallization from specialized solvents and radical decomposition treatments, are employed to achieve these specifications [7].

The economic advantages of the tetrachlorophthalic anhydride route include higher atom efficiency and reduced waste generation compared to traditional chlorination methods [12]. However, the higher cost of the precursor material limits this approach primarily to specialty applications requiring exceptional product purity or specific molecular characteristics [8] [12].

Chlorination Processes and Optimization

The chlorination of aromatic precursors to produce fthalide requires sophisticated process optimization to achieve acceptable yields while minimizing unwanted byproduct formation [10] [4] [15]. Temperature management represents the most critical parameter, with reaction kinetics heavily dependent on maintaining precise thermal conditions throughout the process [4] [15].

Chlorine gas introduction must be carefully controlled to prevent excessive local concentrations that can lead to over-chlorination or formation of undesired isomers [10] [4]. Industrial processes typically employ chlorine flow rates between 0.5 and 1.0 grams per minute per mole of starting material, with continuous monitoring to adjust flow based on reaction progress [10] [14]. Subsurface gas sparging systems ensure uniform distribution while specialized scrubbing systems capture and neutralize excess chlorine [10].

Solvent selection significantly impacts both reaction selectivity and product isolation efficiency [7] [5]. Chlorosulfonic acid has emerged as the preferred medium for liquid-phase chlorination due to its ability to dissolve both starting materials and products while stabilizing reaction intermediates [7] [5]. Fuming sulfuric acid containing 20 to 30 percent free sulfur trioxide provides an alternative medium with similar beneficial properties [7].

Catalyst systems play essential roles in achieving acceptable reaction rates under controlled conditions [2] [3]. Iodine at concentrations between 0.1 and 0.5 percent by weight serves as an effective promoter for chlorination reactions [2] [3]. Titanium dioxide and vanadium oxide catalysts have shown promise in vapor-phase processes, enabling lower operating temperatures while maintaining good selectivity [3].

Process optimization studies have identified reaction time as a key variable affecting both yield and selectivity [10] [4]. Extended reaction periods, typically 10 to 20 hours, favor complete conversion while minimizing formation of partially chlorinated intermediates [10] [4]. However, excessive reaction times can lead to degradation reactions that reduce overall product quality [10].

Advanced monitoring techniques enable real-time optimization of chlorination processes through continuous analysis of reaction progress [16] [14]. Gas chromatography systems with automated sampling provide immediate feedback on product formation and byproduct levels [14]. These systems allow operators to adjust process parameters dynamically to maintain optimal conditions throughout extended reaction cycles [16].

Laboratory-Scale Preparation Methods

Laboratory synthesis of fthalide employs several distinct methodologies tailored for small-scale production and research applications. Photoredox catalysis has emerged as an innovative approach for laboratory-scale synthesis, offering mild reaction conditions and high functional group tolerance [17]. This method utilizes visible light activation of photoredox catalysts in combination with oxygen as the terminal oxidant to achieve direct oxidative lactonization at room temperature [17].

The zinc reduction method provides reliable laboratory-scale access to fthalide through controlled reduction of appropriate precursors [18] [19]. Standard procedures employ zinc dust activated with copper sulfate to ensure consistent reactivity [20] [18]. The process requires careful monitoring of reduction progress, as incomplete reduction leads to mixed products while excessive reduction can cause over-reduction of the lactone ring [18].

Hauser-Kraus annulation chemistry offers an efficient route to phthalide derivatives through cyclization reactions [21] [17]. This methodology involves the reaction of lithium enolates derived from esters with benzofuran precursors under carefully controlled low-temperature conditions [21]. Reaction temperatures of negative 78 degrees Celsius are typically maintained during the initial addition steps, followed by gradual warming to room temperature [21].

Crystallization and purification techniques are critical for achieving acceptable product purity in laboratory preparations [20] [18]. Recrystallization from ethanol or acetic acid provides effective purification for most synthetic routes [15]. Multiple recrystallization cycles may be necessary to remove colored impurities and achieve analytical purity standards [20] [18].

Scale considerations for laboratory methods typically involve batch sizes ranging from milligrams to several grams [19] [22]. Equipment requirements include standard organic synthesis apparatus with appropriate fume hood ventilation for handling volatile solvents and potential toxic intermediates [19]. Safety protocols must address the handling of reducing agents, strong acids, and chlorinated solvents commonly employed in these syntheses [19].

Method validation in laboratory settings requires careful analytical characterization using multiple complementary techniques [16] [14]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while gas chromatography enables assessment of product purity and identification of synthetic impurities [16] [14].

Production Technologies and Scale-up Considerations

The transition from laboratory-scale synthesis to commercial production of fthalide requires comprehensive evaluation of multiple technical and economic factors [23] [24] [22]. Equipment scaling presents unique challenges due to the corrosive nature of chlorination reactions and the need for precise temperature control across larger reaction volumes [23] [24].

Heat transfer considerations become critically important at industrial scales, as chlorination reactions are highly exothermic and can experience thermal runaway under inadequate cooling [23] [24]. Industrial reactors incorporate sophisticated heat exchange systems with multiple cooling zones and emergency quench capabilities [23]. Computational fluid dynamics modeling helps optimize reactor design to ensure uniform temperature distribution throughout large reaction volumes [23].

Mass transfer optimization addresses the challenges of achieving uniform chlorine gas distribution in large-scale reactors [23] [24]. Specialized sparging systems with multiple injection points ensure adequate gas-liquid contact while preventing formation of concentration gradients that can lead to product heterogeneity [23]. Advanced mixing technologies, including high-efficiency impellers and static mixers, enhance mass transfer rates [23].

Material handling systems must accommodate the corrosive and potentially hazardous nature of fthalide synthesis intermediates [24]. Specialized pumping systems constructed from chlorine-resistant materials enable safe transfer of reaction mixtures [24]. Automated weighing and dispensing systems minimize operator exposure while ensuring accurate material additions [24].

Process control systems integrate multiple analytical techniques to provide real-time monitoring of critical process parameters [23] [24]. Advanced process control algorithms adjust reaction conditions automatically based on continuous analytical feedback [23]. These systems incorporate predictive models that anticipate process deviations and implement corrective actions proactively [23].

Environmental considerations include comprehensive waste treatment systems for managing hydrogen chloride emissions and spent solvents [24]. Acid gas scrubbing systems neutralize chlorine-containing off-gases, while solvent recovery systems enable recycling of expensive chlorinated solvents [24]. Closed-loop water systems minimize environmental discharge while reducing operating costs [24].

Economic modeling for fthalide production encompasses raw material costs, energy requirements, labor expenses, and capital equipment depreciation [25] [8]. Market analysis indicates steady demand growth for fthalide-based products, supporting investment in scaled production capabilities [25] [8]. Production cost optimization focuses on maximizing atom efficiency and minimizing waste generation [8].

Quality Control and Purity Assessment

Comprehensive quality control systems for fthalide production employ multiple analytical techniques to ensure consistent product specifications and identify potential contamination sources [14] [26] [27]. High-performance liquid chromatography serves as the primary analytical method for purity assessment, utilizing ultraviolet detection at wavelengths between 226 and 269 nanometers [16] [12] [26].

Gas chromatography-mass spectrometry provides definitive identification and quantification of fthalide and related impurities [14] [26] [28]. Selected ion monitoring techniques enable detection of trace contaminants at parts-per-million levels [14] [28]. The method demonstrates excellent linearity across concentration ranges from 0.5 nanograms per milliliter to 1000 nanograms per milliliter [29].

Sample preparation protocols are critical for achieving reliable analytical results [26] [30]. Standard procedures involve dissolution of fthalide samples in appropriate organic solvents, followed by filtration to remove any undissolved particulates [26]. For trace analysis, solid-phase extraction techniques enhance sensitivity by concentrating analytes and removing matrix interferences [26].

Contamination monitoring focuses particularly on hexachlorobenzene content, which represents the most significant impurity concern in fthalide production [7] [14] [29]. Analytical methods capable of detecting hexachlorobenzene at concentrations below 10 parts per million are essential for meeting commercial specifications [29]. Specialized gas chromatography methods with electron capture detection provide the necessary sensitivity for trace-level monitoring [29].

Method validation parameters include precision, accuracy, linearity, and detection limits for all quality control procedures [26] [28]. Recovery studies demonstrate acceptable performance across the range of 70 to 120 percent with relative standard deviations below 15 percent [26]. Inter-laboratory studies confirm method ruggedness and transferability between different analytical facilities [26].

Stability testing protocols evaluate fthalide degradation under various storage conditions [14]. Accelerated stability studies at elevated temperatures provide predictive information about long-term storage stability [14]. Results indicate that fthalide maintains acceptable purity when stored at temperatures below 25 degrees Celsius in sealed containers protected from light exposure [14].

Specification limits for commercial fthalide typically require minimum purity levels of 95 percent with specific limits on individual impurities [14] [27]. Water content must be maintained below 0.8 percent to prevent hydrolysis reactions during storage [14]. Heavy metals content, particularly iron and copper, must be controlled to prevent catalytic degradation reactions [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Kraus GA, Dong P. Phthalide Anions in Organic Synthesis. A Direct Total Synthesis of Furomollugin. Nat Prod Commun. 2015 Jun;10(6):1025-6. PubMed PMID: 26197542.

3: Zou J, Li J, Wu ZY, Zhao Q, Wang GQ, Zhao H, Chen GD, Sun X, Guo LD, Gao H. New α-pyrone and phthalide from the Xylariaceae fungus. J Asian Nat Prod Res. 2015;17(7):705-10. doi: 10.1080/10286020.2015.1054816. Epub 2015 Jun 30. PubMed PMID: 26123347.

4: Zhang LB, Lv JL, Liu JW. Phthalide Derivatives with Anticoagulation Activities from Angelica sinensis. J Nat Prod. 2016 Jul 22;79(7):1857-61. doi: 10.1021/acs.jnatprod.6b00080. Epub 2016 Jul 11. PubMed PMID: 27400088.

5: Strydom B, Bergh JJ, Petzer JP. Inhibition of monoamine oxidase by phthalide analogues. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1269-73. doi: 10.1016/j.bmcl.2013.01.003. Epub 2013 Jan 11. PubMed PMID: 23374869.

6: Fröbel S, Buschhaus L, Villnow T, Weingart O, Gilch P. The photoformation of a phthalide: a ketene intermediate traced by FSRS. Phys Chem Chem Phys. 2015 Jan 7;17(1):376-86. doi: 10.1039/c4cp03351e. PubMed PMID: 25406665.

7: Song X, Hua YZ, Shi JG, Sun PP, Wang MC, Chang J. Diastereomeric aziridine carbinol catalyzed enantioselective arylation reaction: toward the asymmetric synthesis of both enantiomers of chiral 3-aryl phthalide. J Org Chem. 2014 Jul 3;79(13):6087-93. doi: 10.1021/jo500796w. Epub 2014 Jun 13. PubMed PMID: 24912109.

8: Yang J, Feng XL, Yu Y, Wang Q, Zou J, Wang CX, Mu ZQ, Yao XS, Gao H. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Chin Med. 2016 Mar 8;11:10. doi: 10.1186/s13020-016-0080-2. eCollection 2016. PubMed PMID: 26958073; PubMed Central PMCID: PMC4782370.

9: Guo H, Li ZH, Feng T, Liu JK. One new ergostane-type steroid and three new phthalide derivatives from cultures of the basidiomycete Albatrellus confluens. J Asian Nat Prod Res. 2015;17(2):107-13. doi: 10.1080/10286020.2014.951925. Epub 2014 Dec 3. PubMed PMID: 25465923.

10: Venditti A, Lattanzi C, Ornano L, Maggi F, Sanna C, Ballero M, Alvino A, Serafini M, Bianco A. A new glucosidic phthalide from Helichrysum microphyllum subsp. tyrrhenicum from La Maddalena Island (Sardinia, Italy). Nat Prod Res. 2016;30(7):789-95. doi: 10.1080/14786419.2015.1067619. Epub 2015 Aug 3. PubMed PMID: 26235805.

11: Priya RP, Gunasekaran SG, Dharmendirakumar M. Phthalide Cardo Chain Extended Siloxane Core Skeletal Modified Polyimide/Multi-Walled Carbon Nanotube Nanocomposites. J Nanosci Nanotechnol. 2015 Sep;15(9):6739-46. PubMed PMID: 26716238.

12: Saito T, Itabashi T, Wakana D, Takeda H, Yaguchi T, Kawai K, Hosoe T. Isolation and structure elucidation of new phthalide and phthalane derivatives, isolated as antimicrobial agents from Emericella sp. IFM57991. J Antibiot (Tokyo). 2016 Feb;69(2):89-96. doi: 10.1038/ja.2015.85. Epub 2015 Aug 26. PubMed PMID: 26306816.

13: Niu Y, Wang SF. [A new phthalide from angelicae sinensis radix]. Zhongguo Zhong Yao Za Zhi. 2014 Jan;39(1):80-2. Chinese. PubMed PMID: 24754173.

14: Miura H, Tsutsui K, Wada K, Shishido T. Coupling of carboxylic acids with internal alkynes by supported ruthenium catalysts: direct and selective syntheses of multi-substituted phthalide derivatives. Chem Commun (Camb). 2015 Jan 31;51(9):1654-7. doi: 10.1039/c4cc08461f. PubMed PMID: 25501995.

15: Resende GC, Alvarenga ES, de Araújo TA, Campos JN, Pincanço MC. Toxicity to Diaphania hyalinata, selectivity to non-target species and phytotoxicity of furanones and phthalide analogues. Pest Manag Sci. 2016 Sep;72(9):1772-7. doi: 10.1002/ps.4210. Epub 2016 Jan 18. PubMed PMID: 26679429.

16: Chen C, Yang RL. A phthalide derivative isolated from endophytic fungi Pestalotiopsis photiniae induces G1 cell cycle arrest and apoptosis in human HeLa cells. Braz J Med Biol Res. 2013 Aug;46(8):643-9. doi: 10.1590/1414-431X20132979. Epub 2013 Jul 30. PubMed PMID: 23903687; PubMed Central PMCID: PMC3854414.

17: Chen L, Li H, Yu F, Wang L. Ru-catalyzed decarboxylative cyclization of mandelic acids with acrylates: facile access to the phthalide skeleton. Chem Commun (Camb). 2014 Dec 7;50(94):14866-9. doi: 10.1039/c4cc06331g. PubMed PMID: 25325084.

18: McNulty J, Keskar K. Phthalide: a direct building-block towards P,O and P,N hemilabile ligands. Application in the palladium-catalysed Suzuki-Miyaura cross-coupling of aryl chlorides. Org Biomol Chem. 2013 Apr 21;11(15):2404-7. doi: 10.1039/c3ob40198g. Epub 2013 Mar 5. PubMed PMID: 23462848.

19: Wei Y, Huang W, Gu Y. Online isolation and purification of four phthalide compounds from Chuanxiong rhizoma using high-speed counter-current chromatography coupled with semi-preparative liquid chromatography. J Chromatogr A. 2013 Apr 5;1284:53-8. doi: 10.1016/j.chroma.2013.01.103. Epub 2013 Feb 1. PubMed PMID: 23484653.

20: Xiao B, Yin J, Park M, Liu J, Li JL, Kim EL, Hong J, Chung HY, Jung JH. Design and synthesis of marine fungal phthalide derivatives as PPAR-γ agonists. Bioorg Med Chem. 2012 Aug 15;20(16):4954-61. doi: 10.1016/j.bmc.2012.06.039. Epub 2012 Jun 29. PubMed PMID: 22819190.